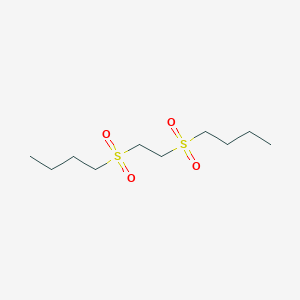

1,2-Bis(butylsulfonyl)ethane

Description

1,2-Bis(butylsulfonyl)ethane is an organosulfur compound with the molecular formula C₁₀H₂₂S₂O₄ and a molecular weight of 270.39 g/mol. Structurally, it consists of an ethane backbone substituted at both terminal positions with butylsulfonyl (–SO₂C₄H₉) groups.

Properties

CAS No. |

16823-95-3 |

|---|---|

Molecular Formula |

C10H22O4S2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

1-(2-butylsulfonylethylsulfonyl)butane |

InChI |

InChI=1S/C10H22O4S2/c1-3-5-7-15(11,12)9-10-16(13,14)8-6-4-2/h3-10H2,1-2H3 |

InChI Key |

MYGXWCOFMXCNRN-UHFFFAOYSA-N |

SMILES |

CCCCS(=O)(=O)CCS(=O)(=O)CCCC |

Canonical SMILES |

CCCCS(=O)(=O)CCS(=O)(=O)CCCC |

Synonyms |

1,2-Bis(butylsulfonyl)ethane |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfonyl Derivatives

- 1,2-Bis(phenylsulfonyl)ethane Formula: C₁₄H₁₄O₄S₂ Molecular Weight: 310.39 g/mol Key Differences: Replacing butyl with phenyl groups increases molecular weight and aromaticity, enhancing thermal stability but reducing solubility in non-polar solvents. Used in chemical synthesis as a stabilizing agent or intermediate . Applications: Potential crosslinker in polymer matrices or precursor for hybrid silica membranes (as seen in sulfonamide-based materials) .

Halogenated Derivatives

- 1,2-Bis(2-bromoethoxy)ethane

- Formula : C₆H₁₂Br₂O₂

- Molecular Weight : 275.97 g/mol

- Key Differences : Bromoethoxy groups introduce high reactivity for nucleophilic substitution, enabling use in pharmaceutical and agrochemical synthesis. Unlike sulfonyl groups, bromine enhances electrophilicity .

- Applications : Building block for drug candidates and functionalized polymers .

Sulfide vs. Sulfonyl

- 1,1-Bis(ethylsulfanyl)ethane Formula: C₆H₁₄S₂ Molecular Weight: 150.30 g/mol Key Differences: Sulfides (–S–) are less oxidized than sulfones (–SO₂–), making them more nucleophilic but less stable. The ethyl groups confer lower lipophilicity compared to butyl chains . Applications: Limited data, but sulfides are often intermediates in organic synthesis.

Physicochemical Properties

| Compound | Functional Group | Molecular Weight (g/mol) | Solubility | Stability |

|---|---|---|---|---|

| This compound | Sulfonyl | 270.39 | Moderate in organics | High (oxidized S) |

| 1,2-Bis(phenylsulfonyl)ethane | Sulfonyl | 310.39 | Low in polar solvents | Very high |

| 1,2-Bis(2-bromoethoxy)ethane | Bromoethoxy | 275.97 | High in DMSO | Moderate (sensitive to hydrolysis) |

| 1,1-Bis(ethylsulfanyl)ethane | Sulfide | 150.30 | High in ethers | Low (air-sensitive) |

Materials Science

- This compound: Potential use in hybrid silica membranes or polymer composites due to sulfonyl groups' ability to form covalent networks .

- 1,2-Bis(4-nitrophenoxy)ethane: Enhances thermal stability in polyimide films, critical for aerospace and electronics .

Catalysis and Coordination Chemistry

- 1,2-Bis(diphenylphosphino)ethane (dppe): A versatile bidentate ligand in transition-metal catalysis (e.g., Suzuki couplings). Phosphine groups offer strong electron-donating properties, unlike sulfonyl groups .

Pharmaceuticals

Flame Retardants

- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE): Brominated flame retardant with bioaccumulation risks. Highlights the environmental trade-offs of halogenated derivatives .

Research Findings and Trends

- Synthetic Strategies : Oxidative coupling methods for sulfonyl derivatives (e.g., converting sulfides to sulfones) are critical for scalability .

- Environmental Impact : Brominated and chlorinated ethane derivatives (e.g., BTBPE) face regulatory scrutiny due to persistence and toxicity, urging alternatives like sulfonyl-based compounds .

- Thermal Stability : Sulfonyl groups outperform sulfides and ethers in high-temperature applications, as seen in polyimide and silica hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.